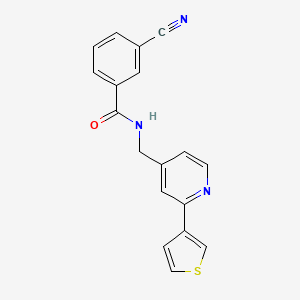

3-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-cyano-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS/c19-10-13-2-1-3-15(8-13)18(22)21-11-14-4-6-20-17(9-14)16-5-7-23-12-16/h1-9,12H,11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJKLPVJRHVUTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves the following steps:

Formation of the Pyridine Derivative: The initial step involves the synthesis of the pyridine derivative. This can be achieved through various methods, including the reaction of 2-bromo-3-thiophenylpyridine with suitable reagents.

Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction. This involves the reaction of the pyridine derivative with a cyano-containing reagent such as sodium cyanide.

Formation of the Benzamide Derivative: The final step involves the formation of the benzamide derivative. This can be achieved through the reaction of the cyano-substituted pyridine derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents include halogens and nitrating agents.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various heterocyclic compounds.

Biology

In biology, this compound is studied for its potential biological activities. It has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 3-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the thiophene and pyridine rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Tranylcypromine Derivatives ()

Compounds in share benzamide backbones but differ in substituents. Key comparisons include:

Compound 5b : N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride

- Structural Differences: Lacks the cyano group at the benzamide 3-position. Features an aminocyclopropylphenyl group instead of the pyridin-4-yl-methyl moiety.

- Implications: The cyano group in the target compound may increase polarity, leading to higher melting points compared to 5b (melting point: 198–200°C) . The pyridine-thiophen group in the target compound could enhance π-π stacking interactions in biological systems, whereas 5b’s aminocyclopropyl group may improve membrane permeability .

Compounds 4a/4b : Thiophen-2-yl and Thiophen-3-yl Derivatives

- Thiophen Position: Thiophen-2-yl (4a) vs. thiophen-3-yl (target compound).

General Trends :

Benzamide Derivatives with Gene Interaction Profiles ()

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide

- Structural Differences :

- Pyrazole substituent vs. pyridine-thiophen-methyl group in the target compound.

- Functional Implications: Both compounds share the 3-cyano benzamide motif, which may interact with overlapping gene pathways (e.g., CTD-curated targets). However, the pyridine-thiophen group in the target compound could improve blood-brain barrier penetration compared to the bulkier pyrazole .

3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide

- Comparison: Fluorine substituents vs. cyano group: Fluorine’s electronegativity may enhance binding affinity, whereas the cyano group could increase metabolic stability .

Research Implications and Gaps

- Biological Data Needs : Direct anti-LSD1 or gene interaction studies for the target compound are lacking. Comparative assays with compounds could validate its inhibitory efficacy.

- Metabolic Stability: The cyano group may reduce oxidative metabolism compared to fluorine or aminocyclopropyl groups, warranting ADME studies .

Biological Activity

3-Cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound notable for its diverse biological activities. Its structure includes a cyano group, a benzamide backbone, and a thiophene-pyridine moiety, which contribute to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its role as an inhibitor of soluble epoxide hydrolase (sEH) and its anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C${15}$H${14}$N$_{4}$OS. The unique combination of functional groups enhances its solubility and biological activity compared to simpler derivatives. The compound's structural features are illustrated in the following table:

| Feature | Description |

|---|---|

| Molecular Formula | C${15}$H${14}$N$_{4}$OS |

| Functional Groups | Cyano, Benzamide, Thiophene, Pyridine |

| Solubility | Enhanced due to the presence of heterocycles |

Inhibition of Soluble Epoxide Hydrolase

One of the primary biological activities of this compound is its inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the regulation of blood pressure and inflammation by hydrolyzing epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH can lead to increased levels of EETs, which have vasodilatory and anti-inflammatory effects.

Preliminary studies indicate that this compound exhibits strong binding affinity to sEH, likely through multiple hydrogen bonds with key amino acid residues in the enzyme's active site. This interaction enhances its therapeutic potential for treating cardiovascular diseases and managing pain.

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. The compound has shown promise in interacting with specific biological targets involved in cancer cell proliferation and survival.

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF7 breast cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

Case Studies

-

Inhibition Studies on sEH

- A study evaluated the inhibitory effect of various compounds on sEH, with this compound displaying IC$_{50}$ values significantly lower than those of established sEH inhibitors.

- Binding assays confirmed the formation of stable complexes between the compound and sEH, indicating a strong interaction.

-

Anticancer Activity Assessment

- In vitro assays conducted on MCF7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

- Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound may trigger programmed cell death pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Prepare the pyridine-thiophene scaffold via Suzuki-Miyaura coupling between 2-chloropyridin-4-ylmethylamine and thiophen-3-ylboronic acid under palladium catalysis .

- Step 2 : Introduce the benzamide moiety by reacting the intermediate with 3-cyanobenzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature .

- Optimization : Yield is highly dependent on stoichiometric ratios (1:1.2 for benzoyl chloride), reaction time (4–6 hours), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify aromatic proton environments and cyano/amide functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Use SHELX software (e.g., SHELXL) for crystal structure determination, particularly to resolve thiophene-pyridine conformation .

Q. What in vitro assays are suitable for initial biological screening?

- Assay Design :

- Enzyme Inhibition : Fluorescence polarization assays for nuclear receptors (e.g., RORγt) or kinase inhibition (e.g., BCR-ABL) at 1–10 µM concentrations .

- Cellular Uptake : LC-MS quantification in HEK293 or Jurkat cells to assess permeability and intracellular accumulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for RORγt inverse agonism?

- Key Strategies :

- Lipophilic Efficiency (LipE) : Replace the cyano group with trifluoromethyl to enhance metabolic stability while maintaining potency (LipE = pIC – logD) .

- Conformational Restriction : Introduce cyclopropyl or piperidine rings to reduce rotational freedom and improve receptor residence time .

- Data Analysis : Compare IC values of analogs using ANOVA with post hoc tests (e.g., Fisher’s PLSD) to identify statistically significant improvements (p < 0.05) .

Q. What crystallographic methods resolve binding interactions with RORγt?

- Protocol :

- Protein Crystallization : Co-crystallize the compound with RORγt ligand-binding domain (LBD) in 20% PEG 3350, 0.2 M ammonium sulfate, pH 6.5 .

- Data Collection : Use synchrotron radiation (λ = 1.0 Å) to collect diffraction data (2.0–2.5 Å resolution).

- Refinement : SHELXL for iterative model building, with hydrogen-bonding networks analyzed using PyMOL .

Q. How do pharmacokinetic studies address oral bioavailability challenges?

- In Vivo Models :

- Metabolic Stability : Incubate with liver microsomes (human/mouse) to calculate intrinsic clearance (Cl) .

- Oral Administration : Dose mice at 10 mg/kg and measure plasma concentrations via LC-MS/MS. Optimize formulations using PEG 400 or hydroxypropyl-β-cyclodextrin to enhance solubility .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported IC values across studies?

- Root Cause : Variability in assay conditions (e.g., ATP concentration in kinase assays) or cell lines (e.g., Ba/F3 vs. primary T-cells) .

- Resolution : Standardize protocols using the ADP-Glo™ Kinase Assay (Promega) and validate in ≥3 independent replicates .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.